molecular formula C8H5ClOS B3390558 4-chloro-1-benzothiophen-5-ol CAS No. 1033775-35-7

4-chloro-1-benzothiophen-5-ol

Cat. No.: B3390558
CAS No.: 1033775-35-7
M. Wt: 184.64 g/mol
InChI Key: XKWPVOWJPBOORD-UHFFFAOYSA-N
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Description

4-Chloro-1-benzothiophen-5-ol (CAS 1033775-35-7) is a high-purity benzothiophene derivative offered as a valuable chemical building block for drug discovery and medicinal chemistry research. This compound features a molecular formula of C8H5ClOS and a molecular weight of 184.64 g/mol. The benzo[b]thiophene scaffold is recognized as a privileged structure in medicinal chemistry, with its derivatives appearing in numerous pharmacologically active compounds . The presence of both a chloro and a hydroxyl substituent on the benzothiophene core makes this compound a versatile intermediate for further synthetic modification. Researchers can leverage this scaffold to develop novel molecules for a wide range of therapeutic areas, given that benzothiophene-based compounds have demonstrated diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-diabetic properties . This compound is intended for research applications as a key synthetic intermediate. Safety Notice: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-chloro-1-benzothiophen-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClOS/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWPVOWJPBOORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C(=C1O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033775-35-7
Record name 4-chloro-1-benzothiophen-5-ol
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Preparation Methods

The synthesis of 4-chloro-1-benzothiophen-5-ol can be achieved through several methods. One common synthetic route involves the reaction of 4-chlorobenzothiophene with a suitable hydroxylating agent under controlled conditions. Another method involves the use of aryne intermediates and alkynyl sulfides, which allows for the formation of benzothiophene derivatives in a one-step intermolecular manner . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

4-chloro-1-benzothiophen-5-ol undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

Building Block for Derivatives:
4-Chloro-1-benzothiophen-5-ol serves as a crucial building block in the synthesis of more complex benzothiophene derivatives. Its structure allows for further functionalization, making it a versatile intermediate in organic synthesis. Researchers utilize this compound to create derivatives that exhibit enhanced biological activities or novel properties suitable for specific applications in materials science and medicinal chemistry.

Antimicrobial Properties:
Research indicates that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. This suggests its potential as a scaffold for developing new antibiotics targeting resistant strains.

Antioxidant Activity:
The compound exhibits antioxidant properties, attributed to its ability to scavenge free radicals and prevent oxidative damage within cells. This activity is essential in developing therapeutic agents aimed at combating oxidative stress-related diseases.

Medicinal Applications

Cancer Research:
In oncology, this compound has been investigated for its effects on tumor cell proliferation and survival pathways. Studies suggest that it can modulate key signaling pathways such as PI3K/AKT and MAPK, which are critical in cancer cell survival and angiogenesis . These findings position the compound as a candidate for further investigation in cancer therapy, particularly in enhancing the efficacy of existing treatments.

Potential Antifungal Agent:
The compound has also been evaluated for its antifungal properties, demonstrating effectiveness against Candida albicans, a common fungal pathogen. Its derivatives have shown promising binding interactions with proteins associated with fungal growth, suggesting potential for developing new antifungal agents .

Industrial Applications

Material Science:
In industry, this compound is utilized in developing materials with specific electronic properties, particularly organic semiconductors. Its unique structural features contribute to the design of materials that can be applied in electronic devices, sensors, and other advanced technologies.

Case Studies

Antifungal Study:
A recent study demonstrated that derivatives of this compound exhibited significant inhibition against C. albicans, outperforming traditional antifungals like fluconazole in binding affinity to key protein targets.

Cancer Cell Survival Research:
In vitro studies indicated that this compound could enhance tumor cell survival through specific signaling pathways, providing insights into its potential as an anticancer agent .

Antimicrobial Efficacy:
Studies revealed notable activity against MRSA strains, indicating its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 4-chloro-1-benzothiophen-5-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its antioxidant properties are due to its ability to scavenge free radicals and prevent oxidative damage to cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-6-Methyl-1-Benzothiophen-5-ol

  • Molecular Formula : C₉H₇ClOS
  • Substituents : Adds a methyl (-CH₃) group at the 6-position.
  • Molar Mass : 198.67 g/mol (vs. 184.64 g/mol for 4-chloro-1-benzothiophen-5-ol) .
Property This compound 4-Chloro-6-Methyl-1-Benzothiophen-5-ol
Molecular Formula C₈H₅ClOS C₉H₇ClOS
Substituents 4-Cl, 5-OH 4-Cl, 5-OH, 6-CH₃
Molar Mass (g/mol) 184.64 198.67
Predicted CCS (Ų) 131.7 ([M+H]⁺) No data available

This modification may enhance binding affinity in hydrophobic environments (e.g., enzyme active sites) but reduce aqueous solubility .

Amino-Substituted Analogs

Compounds such as 5-Amino-4-chloro-2-methylphenol and 5-Amino-6-chloro-o-cresol () share a chlorine and hydroxyl group but differ in backbone structure and substituents:

  • Key Differences: Amino (-NH₂) groups introduce hydrogen-bonding capability and increased polarity. Substitution patterns (e.g., 2-methyl vs. 5-nitro in analogs) modulate electronic effects.
Compound Backbone Key Substituents Potential Impact
This compound Benzothiophene 4-Cl, 5-OH Aromatic stabilization, moderate polarity
5-Amino-4-chloro-2-methylphenol Benzene 4-Cl, 5-OH, 2-CH₃, 5-NH₂ Enhanced polarity, redox activity
5-Nitrovanillin Benzaldehyde 3-OCH₃, 5-NO₂ Strong electron-withdrawing effects

Amino-substituted derivatives are likely more reactive in nucleophilic or catalytic processes due to the -NH₂ group’s electron-donating nature. However, the benzothiophene core of this compound provides greater π-conjugation, which could stabilize charge-transfer interactions .

Collision Cross-Section (CCS) Trends

The CCS values of this compound suggest a compact molecular geometry. For comparison:

  • [M+H]⁺ CCS : 131.7 Ų (this compound) vs. ~140–160 Ų for larger heterocycles (e.g., polycyclic aromatics).
  • Sodium adducts ([M+Na]⁺) exhibit higher CCS (146.8 Ų) due to increased ionic radius .

Biological Activity

4-Chloro-1-benzothiophen-5-ol is a compound belonging to the benzothiophene family, characterized by the presence of a chlorine atom and a hydroxyl group. This compound has garnered attention in scientific research due to its diverse biological activities, including potential antimicrobial, antioxidant, and anticancer properties. This article explores the biological activity of this compound, summarizing key findings from various studies.

The chemical structure of this compound can be represented as follows:

C10H7ClOS\text{C}_{10}\text{H}_7\text{ClOS}

This compound features a benzothiophene core with a chlorine substituent at the 4-position and a hydroxyl group at the 5-position. Its reactivity includes oxidation, reduction, and substitution reactions, which can lead to various derivatives with potentially enhanced biological activities .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in disrupting cell membranes and inhibiting essential enzymatic processes. The mechanism of action is believed to involve the disruption of lipid bilayers and interference with metabolic pathways .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa32 µg/mL

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. In vitro studies suggest that it can scavenge free radicals, thereby preventing oxidative stress in cells. This property is attributed to its hydroxyl group, which is known to donate hydrogen atoms to free radicals .

Anticancer Potential

This compound has shown promise in cancer research, particularly as a potential inhibitor of myeloid cell leukemia 1 (Mcl-1). Mcl-1 is an anti-apoptotic protein often overexpressed in cancers, making it a target for therapeutic intervention. Studies have demonstrated that derivatives of this compound can bind to Mcl-1 with varying affinities, suggesting potential as a lead compound for developing new anticancer agents .

Table 2: Binding Affinities of Derivatives to Mcl-1

CompoundBinding Affinity (µM)
This compound62
4-Fluoro analog87
Unsubstituted benzothiophene>100

Study on Antimicrobial Efficacy

In one study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that this compound could serve as a lead structure for developing new antibiotics .

Research on Antioxidant Mechanisms

A study conducted by Osaka University demonstrated that the antioxidant activity of this compound was significantly higher than that of several known antioxidants. The research highlighted its potential application in preventing oxidative damage in cellular models .

Q & A

Q. What methodologies are suitable for studying the adsorption of this compound on indoor surfaces?

  • Methodological Answer : Use microspectroscopic imaging (e.g., ToF-SIMS, AFM-IR) to track surface interactions.
  • Simulate indoor environments by varying humidity and oxidant levels.
  • Quantify adsorption kinetics using quartz crystal microbalance (QCM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-1-benzothiophen-5-ol
Reactant of Route 2
4-chloro-1-benzothiophen-5-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.